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Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Catalog No.
S14436554
CAS No.
M.F
C13H16FNO2
M. Wt
237.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Product Name

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

IUPAC Name

methyl 3-fluoro-5-piperidin-4-ylbenzoate

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-12(14)8-11)9-2-4-15-5-3-9/h6-9,15H,2-5H2,1H3

InChI Key

GYIGLLZLYBPUAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCNCC2)F

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is an organic compound characterized by the molecular formula C13H16FNO2C_{13}H_{16}FNO_2. This compound is a derivative of benzoic acid, with a fluorine atom and a piperidine ring attached to the benzene structure. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound's structure can be represented as follows:

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group may be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluorine atom in the compound can undergo substitution with other halogens or functional groups under specific conditions, often utilizing halogenation reagents like chlorine or bromine.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Research indicates that compounds similar to Methyl 3-fluoro-5-(piperidin-4-yl)benzoate exhibit significant biological activities, particularly in the realm of local anesthetics. For instance, structural modifications have been shown to enhance the onset time and duration of action while minimizing toxicity . The specific mechanism of action may involve interactions with various molecular targets, including enzymes and receptors, leading to modulation of their activities.

The synthesis of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate typically involves the following steps:

  • Esterification: The process begins with the esterification of 3-fluoro-5-(piperidin-4-yl)benzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.
  • Industrial Production: In an industrial context, continuous flow processes may be employed, allowing for efficient reactant feeding and product removal, thereby enhancing yield and reducing reaction time.

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate has potential applications in pharmaceuticals, particularly as a building block for developing local anesthetics and other therapeutic agents. Its unique structure allows for modifications that can lead to compounds with improved efficacy and safety profiles.

Interaction studies involving Methyl 3-fluoro-5-(piperidin-4-yl)benzoate focus on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to its structure can influence its pharmacological properties. The interactions may be assessed through various biochemical assays that evaluate the compound's effects on enzyme activity or receptor binding.

Several compounds share structural similarities with Methyl 3-fluoro-5-(piperidin-4-yl)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-fluoro-4-(piperidin-4-yl)benzoateSimilar piperidine and fluorine substitutionDifferent position of fluorine on the benzene ring
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateContains a dioxaborolane groupSignificant in Suzuki-Miyaura reactions for carbon-carbon bond formation
Methyl 3-chloro-5-(piperidin-4-yl)benzoateChlorine instead of fluorineMay exhibit different biological activity due to chlorine substitution

These comparisons illustrate how variations in functional groups and their positions lead to distinct chemical behaviors and biological activities, underscoring the uniqueness of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate within this class of compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.11650692 g/mol

Monoisotopic Mass

237.11650692 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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